molecular formula C19H28N2O4S B2630060 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide CAS No. 922077-31-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide

Cat. No.: B2630060
CAS No.: 922077-31-4
M. Wt: 380.5
InChI Key: RAFQEBXZEWIYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Milestones in Benzoxazepine Development

Year Compound Structural Feature Therapeutic Application
1960 Chlordiazepoxide First benzodiazepine Anxiety, insomnia
2015 OAT-177 1,5-Benzoxazepine with phenol moiety Anti-inflammatory (AMCase)
2020 OAT-1441 3,3-Dimethyl-5-ethyl substitution Enhanced hAMCase selectivity

The progression from benzodiazepines to benzoxazepines underscores a shift toward target-specific modulation, enabled by advances in heterocyclic chemistry and computational modeling.

Sulfonamide Moieties as Privileged Pharmacophores in Drug Design

Sulfonamides, first recognized for their antibacterial properties in the 1930s, have evolved into versatile pharmacophores with applications spanning enzyme inhibition, anticancer therapy, and neurodegeneration. Their capacity to engage in hydrogen bonding, electrostatic interactions, and hydrophobic contacts makes them indispensable in molecular design. In the context of benzoxazepine hybrids, sulfonamide groups enhance target affinity and metabolic stability, as exemplified by the cyclohexanesulfonamide moiety in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide .

The sulfonamide group’s electronic properties facilitate interactions with enzymatic active sites. For example, in hAMCase inhibitors, the sulfonamide’s sulfonyl oxygen atoms form critical hydrogen bonds with catalytic residues, while the cyclohexane ring contributes to hydrophobic packing within the binding pocket. This dual functionality is evident in compound OAT-1441 , where the cyclohexanesulfonamide group reduces hERG affinity by 300-fold compared to earlier phenolic analogues, mitigating cardiotoxicity risks.

Structural Contributions of Sulfonamide Moieties

  • Hydrogen Bonding : Sulfonyl oxygen atoms act as hydrogen bond acceptors, stabilizing ligand-enzyme complexes.
  • Lipophilicity Modulation : Aliphatic or aromatic substituents (e.g., cyclohexane) fine-tune partition coefficients, enhancing blood-brain barrier penetration or plasma stability.
  • Steric Effects : Bulky groups (e.g., 3,3-dimethyl) restrict conformational flexibility, improving target selectivity.

These attributes position sulfonamides as ideal partners for benzoxazepine cores, enabling the optimization of pharmacokinetic and pharmacodynamic profiles.

Rationale for Hybridization: Synergistic Effects of Benzoxazepine and Cyclohexanesulfonamide

The fusion of benzoxazepine and sulfonamide pharmacophores exploits complementary mechanisms to achieve superior therapeutic outcomes. The benzoxazepine core provides a rigid, planar structure that preferentially binds to enzymatic or receptor targets, while the sulfonamide moiety introduces directional interactions and metabolic resilience.

Synergistic Interactions in This compound

  • Enhanced Target Affinity : The 1,5-benzoxazepine core’s oxazepine ring engages in π-π stacking with aromatic residues in hAMCase, while the sulfonamide group anchors the compound via hydrogen bonds to Asp-136 and Glu-140.
  • Improved Selectivity : Substituents at the 3- and 5-positions (ethyl, dimethyl) create steric hindrance, excluding off-target binding to hCHIT1 and hERG channels.
  • Metabolic Stability : The cyclohexane ring’s hydrophobicity reduces oxidative metabolism, prolonging half-life compared to earlier aryl-sulfonamide derivatives.

Comparative Analysis of Benzoxazepine Hybrids

Compound Benzoxazepine Substitution Sulfonamide Group hAMCase IC~50~ (nM) hERG IC~50~ (μM)
OAT-177 4-Chlorophenyl Phenol 12 0.15
OAT-1441 3,3-Dimethyl-5-ethyl Cyclohexanesulfonamide 7 22

This table illustrates how hybridization strategies markedly enhance both potency and safety profiles. The 40-fold increase in hERG selectivity between OAT-177 and OAT-1441 underscores the impact of structural integration.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-4-21-16-12-14(20-26(23,24)15-8-6-5-7-9-15)10-11-17(16)25-13-19(2,3)18(21)22/h10-12,15,20H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFQEBXZEWIYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring and the subsequent introduction of the cyclohexanesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and sulfonamide-containing molecules. These compounds share structural features with N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide and may exhibit similar biological activities.

Uniqueness

What sets this compound apart is its unique combination of a benzoxazepine ring and a cyclohexanesulfonamide group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S with a molecular weight of approximately 418.51 g/mol. The structure includes a benzoxazepine core which is significant for its biological activity.

PropertyValue
Molecular Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to changes in synaptic transmission.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of benzoxazepine derivatives. For instance:

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Case Study 2 : In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

Neuroprotective Effects

Research has indicated neuroprotective effects in models of neurodegenerative diseases:

  • Case Study 3 : The compound was found to enhance neuronal survival in models of oxidative stress-induced apoptosis.

Research Findings

A variety of studies have documented the biological activities associated with this compound:

Study TypeFindings
In vitro CytotoxicityInduced apoptosis in cancer cell lines (e.g., MCF7 and HeLa cells).
Antimicrobial TestingEffective against Staphylococcus aureus and Escherichia coli.
NeuroprotectionReduced neuronal death in oxidative stress models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.